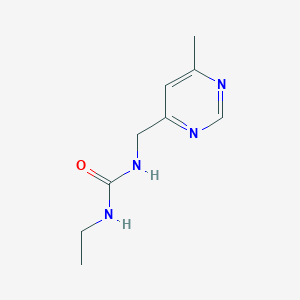

1-Ethyl-3-((6-methylpyrimidin-4-yl)methyl)urea

Description

Properties

IUPAC Name |

1-ethyl-3-[(6-methylpyrimidin-4-yl)methyl]urea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N4O/c1-3-10-9(14)11-5-8-4-7(2)12-6-13-8/h4,6H,3,5H2,1-2H3,(H2,10,11,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITHZCJFDQBBTLI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)NCC1=NC=NC(=C1)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Ethyl-3-((6-methylpyrimidin-4-yl)methyl)urea typically involves the reaction of 6-methylpyrimidine-4-carbaldehyde with ethylamine and urea under controlled conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction. The product is then purified by recrystallization or chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts, such as Lewis acids, can also enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

1-Ethyl-3-((6-methylpyrimidin-4-yl)methyl)urea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the urea moiety to amines.

Substitution: The ethyl group can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Substitution reactions often require the presence of a base, such as sodium hydride, and a suitable electrophile.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines.

Scientific Research Applications

1-Ethyl-3-((6-methylpyrimidin-4-yl)methyl)urea has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands.

Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Ethyl-3-((6-methylpyrimidin-4-yl)methyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator, affecting the activity of these targets and influencing various biochemical pathways.

Comparison with Similar Compounds

Heterocyclic Urea Derivatives

Compound A and B (α2C-AR Agonists) : These urea derivatives, [N-[3,4-dihydro-4-(1H-imidazol-4-ylmethyl)-2H-1,4-benzoxazin-6-yl]-N-ethyl-N′-methylurea] and its analog, exhibit high selectivity for α2C-adrenergic receptors but poor brain penetration due to their bulky heterocyclic substituents (imidazole and benzoxazine) . In contrast, 1-Ethyl-3-((6-methylpyrimidin-4-yl)methyl)urea’s pyrimidine group may improve lipophilicity and blood-brain barrier penetration, making it a candidate for central nervous system targets.

- The target compound’s simpler pyrimidine substituent (molecular weight ~194) may offer a balance between activity and pharmacokinetic properties .

Aliphatic vs. Aromatic Ureas

- The target compound’s pyrimidinylmethyl group introduces rigidity and lipophilicity, which could enhance membrane permeability but reduce aqueous solubility .

Physicochemical and Thermal Properties

Methylurea Coordination Complexes () : Ni(II)/Mn(II)-methylurea complexes exhibit thermal stability up to 200°C, attributed to strong metal-ligand coordination. While the target compound lacks metal coordination, its aromatic pyrimidine group may confer higher thermal stability compared to aliphatic urea derivatives like 1-ethyl-3-(2-hydroxyethyl)urea .

1-Ethyl-3-(4-methylphenethyl)urea () : Dynamic covalent urea bonds in this compound enable self-healing properties in polymers. The target compound’s pyrimidine group could reduce bond reversibility due to steric hindrance, favoring stability over dynamic behavior .

Comparative Data Table

Biological Activity

1-Ethyl-3-((6-methylpyrimidin-4-yl)methyl)urea is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant research findings.

Chemical Structure and Synthesis

This compound can be synthesized through a reaction involving 6-methylpyrimidine-4-carbaldehyde, ethylamine, and urea. The synthesis typically occurs in a solvent like ethanol or methanol under reflux conditions for several hours, followed by purification methods such as recrystallization or chromatography.

Chemical Structure:

- Molecular Formula: CHNO

- Molecular Weight: 205.25 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. It may function as an enzyme inhibitor or receptor modulator, influencing various biochemical pathways.

Enzyme Inhibition

Research indicates that this compound can inhibit certain enzymes, making it a candidate for studies on enzyme inhibitors. For example, compounds with similar structures have shown inhibitory effects on enzymes involved in inflammatory pathways .

Neuroprotective Effects

In related studies, pyrimidine-based compounds have been evaluated for their neuroprotective properties. They demonstrated the ability to inhibit endoplasmic reticulum stress and apoptosis pathways, suggesting potential applications in treating neurodegenerative diseases .

Antimicrobial Activity

Preliminary evaluations of structurally related compounds indicate moderate antimicrobial activity against various bacteria and fungi, including Staphylococcus aureus and Candida albicans. The minimum inhibitory concentrations (MICs) were reported around 250 µg/mL for some derivatives .

Case Studies and Research Findings

Several studies have highlighted the biological potential of compounds related to this compound:

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 1-Ethyl-3-((6-methylpyrimidin-4-yl)methyl)urea?

- Methodological Answer : The compound can be synthesized via nucleophilic addition of ethyl isocyanate to a pyrimidine-containing amine precursor. For example, in analogous syntheses, ethyl isocyanate reacts with a substituted pyrimidine intermediate in anhydrous THF under reflux, followed by purification via flash chromatography (e.g., 20–50% EtOAc/hexanes gradient) . Key steps include monitoring reaction progress by TLC and ensuring anhydrous conditions to avoid side reactions. Structural confirmation requires -NMR, -NMR, and high-resolution mass spectrometry (HRMS) .

Q. How can researchers confirm the purity and structural integrity of this compound?

- Methodological Answer : Purity is assessed via HPLC (>95% by UV detection at 254 nm) and elemental analysis (C, H, N within ±0.4% of theoretical values). Structural confirmation employs -NMR to verify urea NH protons (~6.5–7.5 ppm) and pyrimidine ring protons (~8.0–8.5 ppm). HRMS (ESI or EI) provides exact mass matching the molecular formula (e.g., CHNO requires [M+H] = 246.1356) .

Q. What solvent systems are suitable for solubility and stability studies?

- Methodological Answer : The compound is typically soluble in polar aprotic solvents (e.g., DMSO, DMF) and sparingly soluble in water. Stability studies in aqueous buffers (pH 4–9) at 25°C/37°C over 24–72 hours, monitored by HPLC, can identify degradation pathways (e.g., hydrolysis of the urea moiety). Use deuterated solvents for NMR stability assessments .

Advanced Research Questions

Q. How can the inhibitory activity of this compound against bacterial DNA gyrase be evaluated?

- Methodological Answer :

- Enzymatic Assays : Use a supercoiling assay with purified E. coli DNA gyrase. Measure IC values by incubating the enzyme with plasmid DNA (e.g., pBR322) and varying compound concentrations (0.1–100 µM). Compare inhibition to known gyrase inhibitors (e.g., ciprofloxacin) .

- MIC Determination : Test against Gram-negative (E. coli, P. aeruginosa) and Gram-positive (S. aureus) strains via broth microdilution (CLSI guidelines). Correlate MIC values with enzymatic IC to assess target specificity .

Q. What computational approaches can predict structure-activity relationships (SAR) for urea-based enzyme inhibitors?

- Methodological Answer :

- Molecular Docking : Use software like AutoDock Vina to model interactions between the compound and the ATP-binding pocket of DNA gyrase B. Focus on hydrogen bonding between the urea NH and conserved residues (e.g., Asp73, Glu50) .

- QSAR Modeling : Train a model using descriptors like LogP, polar surface area, and pyrimidine substituent electronegativity. Validate with a dataset of urea derivatives and their IC values .

Q. How can X-ray crystallography resolve structural ambiguities in this compound?

- Methodological Answer : Grow single crystals via vapor diffusion (e.g., 1:1 DMSO/water). Collect diffraction data (Mo Kα radiation, λ = 0.71073 Å) and refine using SHELXL . Key parameters:

- R-factor : Aim for <5% after anisotropic refinement.

- H-bonding : Confirm urea NH···pyrimidine N interactions (distance ~2.8–3.0 Å) .

Q. What strategies mitigate contradictory data in biological assays (e.g., high in vitro activity vs. low cellular efficacy)?

- Methodological Answer :

- Membrane Permeability : Measure logD (octanol-water partition coefficient) via shake-flask method. If logD <1, modify the pyrimidine substituents to enhance lipophilicity .

- Efflux Pump Inhibition : Co-administer with efflux inhibitors (e.g., PAβN) in MIC assays. A ≥4-fold reduction in MIC suggests efflux-mediated resistance .

Key Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.